7H-Benz[de]anthracen-7-one, 2-methyl-
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Overview
Description
7H-Benz[de]anthracen-7-one, 2-methyl- is a polycyclic aromatic hydrocarbon with the molecular formula C17H10O. It is known for its fluorescent and luminescent properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benz[de]anthracen-7-one, 2-methyl- typically involves the Friedel-Crafts reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 7H-Benz[de]anthracen-7-one, 2-methyl- .
Chemical Reactions Analysis
Types of Reactions
7H-Benz[de]anthracen-7-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
7H-Benz[de]anthracen-7-one, 2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of biological processes involving fluorescence and luminescence.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of dyes, pigments, and charge transport materials for electronic devices
Mechanism of Action
The mechanism by which 7H-Benz[de]anthracen-7-one, 2-methyl- exerts its effects is primarily through its interaction with light. The compound absorbs light energy and re-emits it as fluorescence, making it useful in imaging and diagnostic applications. Its molecular targets include various biological molecules that can interact with its aromatic structure, leading to changes in their fluorescence properties .
Comparison with Similar Compounds
Similar Compounds
Benzanthrone: Another polycyclic aromatic hydrocarbon with similar fluorescent properties.
Naphthanthrone: Known for its use in dyes and pigments.
7-Oxobenz[de]anthracene: Shares structural similarities and applications in fluorescence studies.
Uniqueness
7H-Benz[de]anthracen-7-one, 2-methyl- stands out due to its specific molecular structure, which provides unique fluorescence characteristics and makes it particularly suitable for applications in photodynamic therapy and advanced imaging techniques .
Properties
CAS No. |
82-03-1 |
---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2-methylbenzo[b]phenalen-7-one |
InChI |
InChI=1S/C18H12O/c1-11-9-12-5-4-8-15-17(12)16(10-11)13-6-2-3-7-14(13)18(15)19/h2-10H,1H3 |
InChI Key |
KZVJTAYLEAJHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=C1 |
Origin of Product |
United States |
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